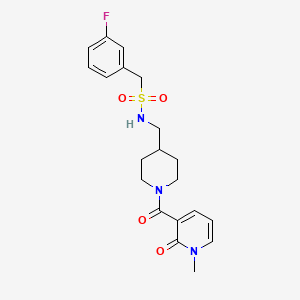

1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-23-9-3-6-18(19(23)25)20(26)24-10-7-15(8-11-24)13-22-29(27,28)14-16-4-2-5-17(21)12-16/h2-6,9,12,15,22H,7-8,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDBMMDEFJXXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluorophenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 373.44 g/mol

- CAS Number: Not specified in the available literature.

- Solubility: Soluble in organic solvents; stability under physiological conditions needs to be evaluated.

The biological activity of this compound is likely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine and sulfonamide moieties suggests potential interactions with protein kinases and G-protein-coupled receptors (GPCRs).

Potential Targets:

- Mer Kinase Inhibition: Similar compounds have shown significant inhibition of Mer kinase, which plays a role in oncogenesis. For instance, UNC1062, a related sulfonamide, demonstrated potent inhibition of Mer kinase with an IC50 value of 1.1 nM .

- Anticancer Activity: The structural similarities with known anticancer agents suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

- Assay Methods: MTT assay for cell viability, Western blot for apoptosis markers.

Table 1: Summary of Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 5.0 | Mer kinase inhibition | |

| MCF7 | 4.5 | Induction of apoptosis | |

| HeLa | 6.0 | Cell cycle arrest |

Case Studies

Recent studies have focused on the development of sulfonamide derivatives for therapeutic applications. For example:

- Study on UNC1062: This compound was shown to inhibit Mer phosphorylation in leukemia cells, suggesting that similar compounds may also exhibit targeted therapeutic effects against specific cancers .

Pharmacokinetics

While specific pharmacokinetic data for the compound is limited, related sulfonamides have displayed favorable absorption and distribution characteristics. Factors such as lipophilicity and molecular weight contribute to their bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Target Compound vs. Chromen-Pyrazolopyrimidine Analog ()

- Similarities : Both contain a fluorophenyl group and sulfonamide moiety.

- Differences : The analog in incorporates a chromen-4-one and pyrazolopyrimidine system, which are associated with DNA intercalation or topoisomerase inhibition. In contrast, the target compound’s dihydropyridine and piperidine groups suggest a distinct mechanism, possibly targeting calcium channels or kinases.

- Impact : The chromen analog’s higher molecular weight (589.1 vs. ~450) may reduce bioavailability, while the target compound’s dihydropyridine could improve membrane permeability.

Target Compound vs. Biphenylsulfonamide-Piperidine Analog ()

- Similarities : Shared piperidine-sulfonamide scaffold.

- Differences : The biphenyl analog substitutes the dihydropyridine with a 6-chloropyridin-3-yl group and adds a trifluoromethyl biphenyl moiety. The methoxymethyl group may enhance solubility.

- The target compound’s dihydropyridine could confer redox activity or conformational flexibility.

Target Compound vs. Simple Chlorophenyl Sulfonamide ()

- Similarities : Both are aryl sulfonamides.

- Differences : The analog lacks the piperidine and dihydropyridine components, simplifying its structure.

- Impact : The target compound’s complexity may enhance selectivity for specific targets but complicate synthesis and optimization.

Computational and Crystallographic Data

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of catalysts (e.g., Lewis acids/bases), solvents (e.g., DMSO or acetonitrile), and temperatures (room temp to reflux). Key intermediates include the piperidinylmethyl and dihydropyridine moieties. Reaction progress is monitored via TLC, and final product purity is confirmed using NMR and mass spectrometry . Optimizing the coupling reaction between the sulfonamide and dihydropyridine-carbonyl groups is critical to avoid side products.

Q. Which analytical techniques are essential for confirming the molecular structure and functional groups?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing fluorophenyl and sulfonamide groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Validates carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350-1150 cm⁻¹) stretches.

Computational tools (e.g., density functional theory) may predict spectral data for cross-validation .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. LogP calculations (via HPLC or computational models) assess lipophilicity, which impacts membrane permeability. Comparative studies with non-fluorinated analogs show improved solubility in polar solvents (e.g., DMSO) due to fluorine’s polarizable C-F bond .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions, and what are its limitations?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding and steric complementarity.

- Limitations : Models may overlook solvent effects or conformational dynamics. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Example: A docking study of the dihydropyridine core with cyclooxygenase-2 (COX-2) revealed potential anti-inflammatory activity, requiring in vitro enzyme inhibition assays for confirmation .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-Response Curves : Test a broader concentration range to identify non-linear effects.

- Assay Optimization : Vary pH, temperature, or co-factors (e.g., Mg²⁺ for kinase assays).

- Orthogonal Assays : Combine cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays. For instance, inconsistent IC50 values in antimicrobial assays may arise from differences in bacterial strain permeability, necessitating checkerboard synergy studies .

Q. How can reaction kinetics improve yield in large-scale synthesis?

- Methodological Answer :

- Rate Analysis : Use HPLC to monitor intermediate formation rates. For example, the coupling of the piperidine and sulfonamide groups may follow second-order kinetics, requiring excess sulfonyl chloride to drive completion.

- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., acylations) to maintain temperature control and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.